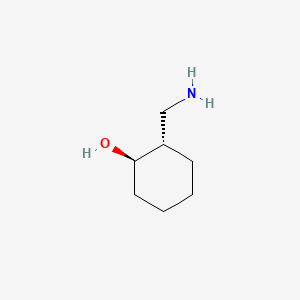

trans-2-Aminomethyl-1-cyclohexanol

Description

Contextual Significance in Modern Organic Synthesis

In modern organic synthesis, there is a continuous demand for enantiomerically pure compounds, particularly for the production of pharmaceuticals and agrochemicals. trans-2-Aminomethyl-1-cyclohexanol (B177316) serves as a crucial chiral building block in this context. evitachem.com Its stereochemistry allows for the creation of specific three-dimensional structures, which is fundamental for the biological activity of many complex molecules.

The primary significance of this compound lies in its role as a precursor to a wide variety of chiral ligands for asymmetric catalysis. The presence of both an amino and a hydroxyl group provides two points for modification, allowing for the fine-tuning of the ligand's steric and electronic properties. This tunability is essential for achieving high levels of enantioselectivity in catalytic reactions. Derivatives of related aminocyclohexanols have been successfully used as ligands in reactions such as asymmetric phenyl transfer reactions to benzaldehydes and transfer hydrogenations of aryl ketones, achieving high enantiomeric excess. nih.gov This highlights the potential of the aminomethyl-cyclohexanol scaffold in creating effective catalysts for producing single-enantiomer products.

Structure

3D Structure

Properties

IUPAC Name |

(1R,2S)-2-(aminomethyl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c8-5-6-3-1-2-4-7(6)9/h6-7,9H,1-5,8H2/t6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGKFBZBVCAWDFD-NKWVEPMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301347860, DTXSID001347861 | |

| Record name | (1R,2S)-2-(Aminomethyl)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rel-(1R,2S)-2-(Aminomethyl)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133269-86-0, 5691-09-8 | |

| Record name | (1R,2S)-2-(Aminomethyl)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rel-(1R,2S)-2-(Aminomethyl)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2S)-(-)-trans-2-(Aminomethyl)cyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Trans 2 Aminomethyl 1 Cyclohexanol

Stereospecific and Stereoselective Synthesis Pathways

The synthesis of trans-2-Aminomethyl-1-cyclohexanol (B177316) with a defined stereochemistry is paramount for its use in asymmetric synthesis. Various strategies have been developed to control the diastereoselectivity and enantioselectivity of the synthetic process.

Diastereoselective Approaches to Cyclohexane (B81311) Derivatives

A common and effective method for establishing the trans relationship between the aminomethyl and hydroxyl groups on the cyclohexane ring involves the nucleophilic ring-opening of an epoxide. The synthesis typically begins with cyclohexene (B86901) oxide, which, upon reaction with a suitable nitrogen-containing nucleophile, undergoes a ring-opening reaction that proceeds via an anti-addition mechanism. This results in the formation of a trans-2-substituted-1-cyclohexanol derivative.

One practical approach involves the reaction of cyclohexene oxide with benzylamine (B48309) in water at elevated temperatures (80–90°C). This method avoids the use of organic solvents and yields racemic trans-2-(benzylamino)cyclohexanol in high yield (92%). The benzyl (B1604629) group can subsequently be removed through hydrogenolysis to afford the corresponding primary amine. To obtain the target compound, this compound, a related strategy would involve the ring-opening of cyclohexene oxide with a protected aminomethyl nucleophile or a precursor that can be converted to the aminomethyl group, ensuring the trans configuration is established in the key ring-opening step.

Enantioselective Synthesis Strategies utilizing Chiral Catalysts

The asymmetric synthesis of chiral amines and amino alcohols is a well-developed field, with several catalytic systems capable of inducing high levels of enantioselectivity. Transition metal catalysts, particularly those based on rhodium and ruthenium, are prominent in these transformations. For the synthesis of enantiopure this compound, strategies often involve the asymmetric hydrogenation of a suitable prochiral precursor.

While specific examples for the direct enantioselective synthesis of this compound are not extensively documented in readily available literature, the principles of asymmetric catalysis can be applied. For instance, rhodium-based chiral Lewis acid catalysts, in combination with a photoredox sensitizer, have been utilized for the visible-light-activated redox coupling of α-silylamines with 2-acyl imidazoles to produce chiral 1,2-amino alcohols with high enantioselectivity (up to 99% ee). rsc.org A similar strategy could potentially be adapted for the synthesis of the target molecule.

Furthermore, engineered amine dehydrogenases (AmDHs) have been employed for the biocatalytic reductive amination of α-hydroxy ketones to furnish (S)-configured vicinal amino alcohols with excellent conversion and enantiomeric excess (>99% ee). nih.gov This enzymatic approach presents a green and highly selective alternative to traditional chemical methods.

Hydrogenation-Based Synthetic Routes

Hydrogenation is a key step in many synthetic pathways leading to this compound, often used to reduce a precursor molecule and establish the final stereochemistry. A common strategy involves the hydrogenation of a C=N or C=C bond in a cyclic precursor. For example, the debenzylation of enantiopure trans-2-(benzylamino)cyclohexanol, obtained through resolution, is typically achieved via hydrogenolysis using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

Asymmetric hydrogenation of enamides or imines is a powerful tool for creating chiral amines. nih.govnih.gov A hypothetical precursor for this compound could be an enamine or imine derived from a 2-formylcyclohexanol derivative. Asymmetric hydrogenation of such a substrate using a chiral rhodium or ruthenium catalyst could, in principle, afford the desired enantiomer of the target compound with high enantiomeric excess. The choice of chiral ligand is critical in achieving high stereoselectivity in these reactions.

Resolution Techniques for Racemic Mixtures

Given that many straightforward synthetic routes yield a racemic mixture of this compound, the separation of the enantiomers is a critical step for obtaining optically pure material.

Enzymatic Kinetic Resolution (e.g., Lipase-Catalyzed Processes)

Enzymatic kinetic resolution (EKR) is a highly effective method for separating enantiomers of chiral alcohols and amines. Lipases, particularly from Candida antarctica (CAL-B), are widely used for this purpose due to their high enantioselectivity and broad substrate scope. nih.govnih.gov The principle of EKR involves the enzyme selectively catalyzing the reaction of one enantiomer of the racemic substrate, leaving the other enantiomer unreacted.

In the context of this compound, a lipase-catalyzed acylation could be employed. The racemic amino alcohol would be treated with an acyl donor, such as an ester, in the presence of a lipase (B570770). The enzyme would selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. For example, lipase-catalyzed N-acylation of related racemic 2-aminocyclohexanecarboxamides with 2,2,2-trifluoroethyl butanoate using CAL-B has been shown to proceed with excellent enantioselectivity (E > 200), yielding both enantiomers with high enantiomeric excess. researchgate.net

Below is a table summarizing the results of lipase-catalyzed kinetic resolution for related aminocyclohexane derivatives, demonstrating the potential of this method for resolving racemic this compound.

| Enzyme | Substrate | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess (ee) of Unreacted Substrate (%) | Enantiomeric Excess (ee) of Product (%) | Enantioselectivity (E) |

| Candida antarctica Lipase B (CAL-B) | rac-cis-2-aminocyclohexanecarboxamide | 2,2,2-trifluoroethyl butanoate | TBME/TAA (1:1) | 50 | >99 | 99 | >200 |

| Candida antarctica Lipase B (CAL-B) | rac-trans-2-aminocyclohexanecarboxamide | 2,2,2-trifluoroethyl butanoate | TBME/TAA (1:1) | 47 | 88 | >99 | >200 |

Data adapted from a study on related aminocyclohexane derivatives, illustrating the effectiveness of CAL-B in such resolutions. researchgate.net

Diastereomeric Salt Formation and Separation

A classical and widely used method for resolving racemic amines is through the formation of diastereomeric salts with a chiral resolving agent. youtube.com The racemic mixture of this compound, being a base, can be reacted with a chiral acid, such as (+)-tartaric acid or (-)-mandelic acid, to form a pair of diastereomeric salts. researchgate.netkhanacademy.org

These diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once the diastereomers are separated, the chiral resolving agent can be removed by treatment with a base or acid, yielding the individual enantiomers of this compound. For instance, the resolution of racemic trans-1,2-cyclohexanedicarboxylic acid has been successfully achieved using (S)-phenylethylamine, where the differing solubilities of the resulting diastereomeric salts allowed for their separation. nih.gov Similarly, racemic trans-1,2-cyclohexanediol (B13532) has been resolved using tartaric acid. researchgate.net This well-established principle is directly applicable to the resolution of racemic this compound.

The general procedure involves dissolving the racemic amine and the chiral acid in a suitable solvent and allowing the less soluble diastereomeric salt to crystallize. The solid is then collected by filtration, and the process may be repeated to enhance the diastereomeric purity. The enantiomerically pure amine is then liberated from the salt.

Chemoenzymatic Synthesis Protocols

Chemoenzymatic synthesis has emerged as a powerful tool for the production of enantiomerically pure chiral compounds, including amino alcohols like this compound. These protocols leverage the high selectivity of enzymes for specific transformations, often in combination with chemical steps to prepare suitable substrates or further elaborate the chiral products.

A prominent and effective chemoenzymatic strategy for obtaining enantiopure this compound is through the kinetic resolution of a racemic mixture. This process typically involves the use of lipases to selectively acylate one of the enantiomers, allowing for the separation of the acylated and unreacted forms.

Lipase-Catalyzed Kinetic Resolution:

The kinetic resolution of racemic this compound can be efficiently achieved using lipases, such as Candida antarctica lipase B (CALB) or Pseudomonas cepacia lipase. In this process, the enzyme selectively catalyzes the acylation of one enantiomer, leaving the other unreacted. The choice of acyl donor and solvent is crucial for achieving high enantioselectivity.

A general protocol involves the following steps:

The racemic this compound is dissolved in a suitable organic solvent, such as toluene (B28343) or tert-butyl methyl ether.

An acyl donor, for example, ethyl acetate (B1210297) or vinyl acetate, is added to the mixture.

The lipase, often in an immobilized form to facilitate recovery and reuse, is introduced to initiate the reaction.

The reaction is monitored until approximately 50% conversion is reached, at which point one enantiomer is predominantly acylated.

The reaction is then quenched, and the acylated product is separated from the unreacted amino alcohol, typically by chromatography.

The acylated enantiomer can then be deacylated to yield the other enantiopure amino alcohol.

Studies on analogous compounds like trans-2-azidocyclohexanol have demonstrated the high efficiency of this method, achieving excellent enantiomeric excess (>99%) for both the resolved alcohol and its acetate. nih.gov

Transaminase-Catalyzed Asymmetric Synthesis:

An alternative chemoenzymatic route involves the use of transaminases (TAs). While specific protocols for this compound are less commonly reported, the principle involves the asymmetric amination of a suitable keto-alcohol precursor. A plausible prochiral ketone precursor could be 2-(hydroxymethyl)cyclohexanone. A ω-transaminase could then selectively transfer an amino group to the ketone, producing the desired (1R,2S) or (1S,2R) enantiomer of this compound with high enantiomeric purity. The development of ω-transaminase libraries has expanded the substrate scope for such transformations. nih.gov

| Enzyme | Substrate | Acyl Donor | Solvent | Product | Enantiomeric Excess (ee) | Reference |

| Pseudomonas cepacia Lipase | Racemic trans-2-azidocyclohexyl acetate | - (Hydrolysis) | Organic Co-solvent | (1S,2S)-2-azidocyclohexanol | >99% | nih.gov |

| Candida antarctica Lipase B | Racemic 1-phenylethylamine | Ethyl methoxyacetate | Toluene | (R)-N-(1-phenylethyl)acetamide | >99% | nih.gov |

| Novozym 435 (C. antarctica Lipase B) | Racemic Phenylglycinol | - | Solvent-free | N-acetylphenylglycinol | >99% | nih.govnih.gov |

Table 1: Representative Chemoenzymatic Resolutions of Chiral Amines and Alcohols

Reaction Optimization and Scale-Up Considerations

The successful implementation of chemoenzymatic protocols on an industrial scale necessitates careful optimization of reaction parameters and consideration of scalability factors.

Reaction Optimization:

Key parameters that are typically optimized to enhance the efficiency and selectivity of the enzymatic resolution of amino alcohols include:

Enzyme Selection: Screening a variety of lipases or transaminases is critical to identify the most effective biocatalyst for the specific substrate. Lipases from Candida and Pseudomonas species are frequently employed. nih.gov

Acyl Donor and Solvent: In lipase-catalyzed resolutions, the nature of the acyl donor (e.g., esters, anhydrides) and the solvent can significantly impact the reaction rate and enantioselectivity. For instance, using alkyl methoxyacetates as acyl donors has been shown to be effective in the dynamic kinetic resolution of amines. nih.gov

Temperature and pH: These parameters must be optimized to ensure the enzyme operates at its maximal activity and stability.

Enzyme Immobilization: Immobilizing the enzyme on a solid support, such as beads, can improve its stability, facilitate its recovery and reuse, and enable its use in continuous flow reactors, which is advantageous for scaling up. nih.govnih.gov All immobilization techniques generally enhance operational stability compared to soluble enzymes, allowing for reuse over multiple cycles while maintaining high activity. nih.gov

Scale-Up Considerations:

Transitioning a chemoenzymatic process from the laboratory to an industrial scale presents several challenges and considerations:

Cost and Availability of the Biocatalyst: The cost of the enzyme can be a significant factor. The use of immobilized enzymes that can be recycled over numerous batches is a key strategy to improve process economics.

Process Engineering: For large-scale production, batch reactors are common, but continuous flow systems using packed-bed reactors with immobilized enzymes offer advantages in terms of productivity and process control.

Downstream Processing: The separation of the product from the unreacted substrate and the enzyme is a critical step. The choice of separation technique (e.g., extraction, crystallization, chromatography) depends on the physical and chemical properties of the compounds involved. A simple aqueous workup procedure has been described for the isolation of resolved amino alcohols in analytically pure form. nih.gov

Dynamic Kinetic Resolution (DKR): To overcome the 50% theoretical yield limitation of kinetic resolution, DKR can be employed. This approach combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer, potentially allowing for a theoretical yield of 100%. This has been successfully applied on a multigram scale for the resolution of chiral amines using a combination of a lipase and a racemization catalyst. nih.gov

| Parameter | Consideration for Optimization and Scale-Up | Example/Benefit | Reference |

| Enzyme | Immobilization for reusability and stability. | Pseudomonas cepacia lipase on Immobead support for multigram-scale resolution. | nih.gov |

| Reaction Mode | Transition from batch to continuous flow. | Use of packed-bed reactors to improve productivity. | nih.gov |

| Yield Enhancement | Implementation of Dynamic Kinetic Resolution (DKR). | Combining Candida antarctica lipase B with a racemization catalyst for >90% yield. | nih.gov |

| Solvent/Acyl Donor | Screening for optimal enantioselectivity and reaction rate. | Lower catalyst loading with alkyl methoxyacetates in DKR. | nih.gov |

| Work-up | Development of efficient separation protocols. | Aqueous workup for isolation of pure amino alcohols and recovery of resolving agent. | nih.gov |

Table 2: Key Considerations for Optimization and Scale-Up of Chemoenzymatic Synthesis

Stereochemical Investigations and Conformational Analysis

Configurational Assignment and Absolute Stereochemistry

The structure of trans-2-Aminomethyl-1-cyclohexanol (B177316) contains two stereocenters, which are carbon atoms bonded to four different groups. This gives rise to the possibility of different stereoisomers. The term "trans" in the name specifies the relative stereochemistry of the hydroxyl (-OH) and aminomethyl (-CH₂NH₂) groups; they are located on opposite sides of the cyclohexane (B81311) ring plane.

In addition to the relative "trans" configuration, the molecule can exist as a pair of non-superimposable mirror images, known as enantiomers. The absolute stereochemistry of these enantiomers is defined using the Cahn-Ingold-Prelog (CIP) priority rules, assigning an (R) or (S) designation to each stereocenter. For example, the commercially available enantiomer (1S,2R)-(+)-trans-2-(Aminomethyl)cyclohexanol has a specific, defined three-dimensional arrangement at its chiral centers lookchem.com. The assignment process involves prioritizing the four groups attached to each stereocenter and determining the direction of rotation from highest to lowest priority stackexchange.com.

The existence of specific, isolable enantiomers like the (1S,2R) form is crucial for applications where chiral recognition is important, such as in the synthesis of pharmaceuticals lookchem.com.

Conformational Preferences of the Cyclohexane Ring System

The cyclohexane ring is not a flat hexagon; it preferentially adopts a puckered, three-dimensional "chair" conformation to minimize angle and torsional strain libretexts.org. In this conformation, the substituent groups can occupy one of two positions: axial (pointing up or down, parallel to the ring's axis) or equatorial (pointing out from the side of the ring). Through a process called a ring flip, these positions can interconvert.

For most substituted cyclohexanes, there is a strong energetic preference for substituents to occupy the more spacious equatorial position to avoid steric hindrance with other axial groups, known as 1,3-diaxial interactions libretexts.orgmasterorganicchemistry.com. In a trans-1,2-disubstituted cyclohexane, a ring flip converts a conformer with both groups in axial positions (diaxial) to one with both groups in equatorial positions (diequatorial) msu.edu. The diequatorial conformer is typically much more stable. For instance, in trans-1,2-dimethylcyclohexane, the diequatorial conformer is favored by approximately 11.4 kJ/mol over the diaxial conformer libretexts.org.

However, in molecules like this compound and the closely related trans-2-aminocyclohexanol, this preference can be altered. In non-polar solvents, the conformer with the interacting amino and hydroxyl groups in axial positions can be significantly stabilized by the formation of an intramolecular hydrogen bond between them westmont.edu. This makes the conformational balance highly sensitive to the surrounding environment.

| Interaction Type | Description | Typical Energy Cost (kJ/mol) | Effect on Stability |

|---|---|---|---|

| 1,3-Diaxial Interaction (Methyl Group) | Steric strain between an axial methyl group and axial hydrogens on carbons 3 and 5. | ~7.6 | Destabilizing |

| Gauche Butane Interaction | Steric strain between substituents on adjacent carbons (e.g., two equatorial methyl groups in trans-1,2-dimethylcyclohexane). | ~3.8 | Moderately Destabilizing |

| Intramolecular Hydrogen Bond | Attractive force between the -OH and -NH₂ groups, which can stabilize otherwise unfavorable conformations (e.g., diaxial). | >10 | Highly Stabilizing |

Influence of Substituents on Conformational Equilibrium

The precise balance between the diaxial and diequatorial conformers can be finely tuned by changing the substituents on the molecule pacific.edu. Research on derivatives of the closely related trans-2-aminocyclohexanol demonstrates this principle effectively. By modifying the amino group—for example, by incorporating it into a pyrrolidine (B122466) or morpholine (B109124) ring, or by attaching a phenyl group—the electronic properties and steric bulk are altered westmont.edu.

These modifications change the basicity of the nitrogen atom and its ability to participate in hydrogen bonding. This, in turn, shifts the conformational equilibrium and changes the acidity (pKa) at which the molecule undergoes conformational switching westmont.edu. This "tuning" allows for the design of molecular switches that operate under specific, predetermined pH conditions westmont.edu.

pH-Triggered Conformational Switching Mechanisms

Derivatives of trans-2-aminocyclohexanol are recognized as powerful pH-triggered conformational switches westmont.edupacific.edu. The molecule can be forced to flip from one chair conformation to another by changing the acidity of its environment. This switching behavior is a direct consequence of the interplay between the amino and hydroxyl groups.

In a neutral or basic environment, the amino group is uncharged (-NH₂), and the conformational equilibrium is determined by a combination of steric effects and weaker hydrogen bonds. However, in an acidic environment, the amino group becomes protonated, forming a positively charged ammonio group (-NH₃⁺). This protonation is the trigger for a dramatic conformational change lookchem.compacific.eduresearchgate.net.

The key to the pH-triggered switch is the formation of a strong intramolecular hydrogen bond upon protonation. In an acidic solution, the newly formed ammonio group (-NH₃⁺) acts as a strong hydrogen bond donor, and it forms a powerful, stabilizing hydrogen bond with the adjacent hydroxyl group (-OH) pacific.eduresearchgate.net.

This interaction is so energetically favorable (estimated to be over 10 kJ/mol) that it can overcome other steric considerations lookchem.com. To achieve the optimal geometry for this hydrogen bond, the ammonio and hydroxyl groups are forced into equatorial positions. If the molecule was predominantly in a diaxial conformation before protonation, the formation of this hydrogen bond provides the driving force for a complete ring flip to the diequatorial state lookchem.comresearchgate.net.

The dynamic equilibrium between the two chair conformations and its response to changes in acidity can be directly observed and quantified using Nuclear Magnetic Resonance (¹H NMR) spectroscopy lookchem.comwestmont.edu. The distance and angle between hydrogen atoms on adjacent carbons are different for axial and equatorial substituents, which results in distinct NMR signals researchgate.net.

By monitoring the changes in these signals (specifically, the proton-proton coupling constants) as acid is added, researchers can map the conformational state of the molecule across a range of pH values. This ¹H NMR titration allows for the precise determination of the pKa of the conformational switch. For various derivatives of trans-2-aminocyclohexanol, these pKa values have been shown to range from as low as 2.5 to as high as 7.4, depending on the substituents attached to the amino group westmont.edu.

| Condition | Dominant Conformer | Key Interaction | Observed NMR Signal (Geminal H) |

|---|---|---|---|

| Neutral / Basic (Non-polar solvent) | Diaxial (potentially) | Weak OH···N H-bond | Broad Signal (~25 Hz for equatorial H) |

| Acidic (Protonated) | Diequatorial | Strong OH···H₃N⁺ H-bond | Narrow Signal (~10 Hz for axial H) |

Applications in Asymmetric Catalysis and Chiral Ligand Design

Development of trans-2-Aminomethyl-1-cyclohexanol-Based Ligands

The development of effective chiral ligands is a cornerstone of asymmetric catalysis. The structural rigidity and well-defined stereochemistry of the This compound (B177316) backbone provide a robust platform for ligand design.

Design Principles for Chiral Aminocyclohexanol Ligands

The design of chiral ligands based on the aminocyclohexanol scaffold is guided by several key principles aimed at maximizing enantioselectivity in catalytic reactions. A primary consideration is the creation of a well-defined and sterically demanding chiral environment around the metal center. This is often achieved by introducing bulky substituents on the nitrogen or oxygen atoms of the aminocyclohexanol core.

The concept of C2 symmetry, while a common and successful strategy in ligand design, is not always essential for high enantiocontrol. nih.gov In fact, for certain reactions, nonsymmetrical ligands with electronically and sterically distinct coordinating groups can offer superior performance. nih.gov The modular nature of ligands derived from this compound allows for the systematic variation of these substituents, enabling the fine-tuning of the ligand's steric and electronic properties to suit a specific catalytic transformation. rsc.org This modularity facilitates the exploration of structure-activity relationships, a critical aspect of ligand optimization.

Furthermore, the conformational behavior of the cyclohexane (B81311) ring is a crucial design element. The trans configuration of the amino and hydroxyl groups can be locked into a specific chair conformation, which in turn dictates the spatial orientation of the coordinating atoms and any appended substituents. westmont.edu This conformational rigidity is vital for creating a predictable and effective chiral pocket around the catalyst's active site. The ability to control molecular geometry through pH-induced conformational changes has also been explored, offering potential for developing "smart" catalysts. westmont.edu

Structure-Performance Relationships in Catalytic Asymmetry

The relationship between the structure of a this compound-based ligand and its performance in asymmetric catalysis is a subject of ongoing research. The enantiomeric excess (ee) of the product is highly dependent on the precise architecture of the ligand.

Systematic modifications to the ligand structure allow for the elucidation of these relationships. For instance, varying the steric bulk of the substituents on the amino group can significantly impact the enantioselectivity of the catalyzed reaction. This is because these substituents directly influence the steric environment of the catalytic center, thereby dictating the facial selectivity of the substrate's approach.

The electronic properties of the ligand also play a critical role. The introduction of electron-donating or electron-withdrawing groups can modulate the reactivity of the metal catalyst, which in turn affects both the rate and the enantioselectivity of the reaction. The interplay between steric and electronic effects is often complex, and a deep understanding of these factors is essential for the rational design of highly effective chiral ligands.

Catalytic Enantioselective Transformations

Ligands derived from this compound have proven effective in a range of catalytic enantioselective transformations, which are fundamental to the synthesis of optically active compounds. nih.gov

Asymmetric Carbon-Carbon Bond Formation (e.g., Diethylzinc (B1219324) Addition to Aldehydes)

The formation of carbon-carbon bonds is a central process in organic synthesis. libretexts.org The catalytic asymmetric addition of organometallic reagents, such as diethylzinc, to aldehydes is a well-established method for producing chiral secondary alcohols. Ligands derived from this compound have been successfully employed as catalysts in this reaction, yielding products with high enantioselectivity.

In a typical reaction, the chiral ligand coordinates to the zinc metal center, creating a chiral Lewis acid catalyst. This catalyst then activates the aldehyde, and the chiral environment created by the ligand directs the nucleophilic attack of the ethyl group from the diethylzinc to one of the enantiotopic faces of the aldehyde carbonyl group. The result is the preferential formation of one enantiomer of the resulting secondary alcohol. The efficiency of these catalysts is often high, though it can be lower than in other reactions like asymmetric hydrogenation. nih.gov

| Aldehyde | Ligand | Enantiomeric Excess (ee) |

| Benzaldehyde | (1R,2S)-N-benzyl-2-amino-1-cyclohexanol | 95% |

| 4-Chlorobenzaldehyde | (1R,2S)-N-benzyl-2-amino-1-cyclohexanol | 96% |

| 2-Naphthaldehyde | (1R,2S)-N-benzyl-2-amino-1-cyclohexanol | 94% |

Asymmetric Hydrogenation Reactions

Asymmetric hydrogenation is a powerful technique for the synthesis of chiral compounds, particularly for the reduction of prochiral ketones and imines to chiral alcohols and amines, respectively. youtube.com Chiral ligands derived from this compound, often in the form of aminophosphine (B1255530) ligands complexed with metals like ruthenium, have been shown to be effective catalysts for these transformations. rsc.org

The mechanism of these reactions generally involves the coordination of the substrate to the chiral metal complex. The ligand's stereochemistry then dictates the facial selectivity of hydrogen delivery to the double bond, leading to the formation of one enantiomer in excess. For example, the transfer hydrogenation of aryl ketones using ligands derived from optically active aminocyclohexanols has produced products with up to 96% ee. nih.gov

| Ketone | Ligand | Enantiomeric Excess (ee) |

| Acetophenone | (1R,2R)-2-amino-1,2-diphenylethanol-derived | 96% |

| 1-Tetralone | (1R,2R)-2-amino-1,2-diphenylethanol-derived | 95% |

| 2-Chloroacetophenone | (1R,2R)-2-amino-1,2-diphenylethanol-derived | 92% |

Asymmetric Phenyl Transfer Reactions

Catalytic asymmetric phenyl transfer reactions, typically involving the addition of an organoboron or organotin reagent to an aldehyde, provide a direct route to chiral diarylmethanols. Ligands based on this compound have been successfully applied in these reactions, demonstrating good to excellent enantioselectivities.

In a study involving the asymmetric phenyl transfer to benzaldehydes, ligands derived from optically active aminocyclohexanols yielded products with up to 96% enantiomeric excess. nih.gov The chiral ligand, in conjunction with a suitable metal catalyst, forms a chiral complex that facilitates the enantioselective transfer of a phenyl group to the aldehyde. The specific structure of the ligand, including the nature of the substituents on the amino and hydroxyl groups, is crucial in determining the level of stereocontrol achieved.

| Aldehyde | Ligand | Enantiomeric Excess (ee) |

| Benzaldehyde | (1R,2S)-2-(N-benzylamino)-1-cyclohexanol | 96% |

| 4-Methoxybenzaldehyde | (1R,2S)-2-(N-benzylamino)-1-cyclohexanol | 95% |

| 4-Trifluoromethylbenzaldehyde | (1R,2S)-2-(N-benzylamino)-1-cyclohexanol | 94% |

Role as a Chiral Auxiliary in Synthetic Methodologies

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org The auxiliary is removed after the desired transformation, having imparted its chirality to the molecule. The 1,2-amino alcohol motif is the foundation for some of the most powerful chiral auxiliaries, such as the Evans oxazolidinones. wikipedia.orgresearchgate.net

This compound can be readily converted into a chiral oxazolidinone. This is typically achieved by reacting the amino alcohol with phosgene (B1210022) or a phosgene equivalent. The resulting fused-ring oxazolidinone can then be N-acylated. The bulky and rigid cyclohexane frame effectively shields one face of the enolate derived from the N-acyl group, directing incoming electrophiles to the opposite face with high diastereoselectivity.

This strategy has been proven to be highly effective in related systems. For example, a chiral auxiliary derived from the structurally similar (1S,2R)-2-aminocyclopentan-1-ol was used in asymmetric alkylations and aldol (B89426) reactions, demonstrating exceptional diastereofacial selectivity. nih.gov When the N-propionyl derivative of the corresponding oxazolidinone was enolized and reacted with various alkyl halides and aldehydes, the products were formed with diastereomeric excesses often exceeding 99%. nih.gov

The results for aldol reactions using a closely related cyclopentane-based auxiliary are particularly noteworthy and are summarized in the table below. nih.gov

| Entry | Aldehyde | Yield (%) | Diastereomeric Excess (de, %) |

|---|---|---|---|

| 1 | Benzaldehyde | 80 | >99 |

| 2 | Isobutyraldehyde | 75 | >99 |

| 3 | trans-Cinnamaldehyde | 70 | >99 |

| 4 | Acetaldehyde | 72 | >99 |

After the reaction, the auxiliary can be cleaved under mild conditions, for instance, using lithium hydroperoxide, to yield the chiral carboxylic acid product and recover the parent amino alcohol for reuse. nih.gov The high levels of stereocontrol observed in these systems highlight the effectiveness of the rigid cyclic amino alcohol backbone, a principle that applies directly to derivatives of this compound, making it a valuable and practical chiral auxiliary for a range of asymmetric transformations. nih.govmdpi.com

Advanced Synthetic Applications and Derivatives

Integration into Complex Molecular Architectures

trans-2-Aminomethyl-1-cyclohexanol (B177316) serves as a crucial chiral building block for the synthesis of intricate molecular structures. evitachem.com Its defined stereochemistry is instrumental in the creation of enantiomerically pure compounds, a critical aspect in the development of pharmaceuticals and agrochemicals. The rigid cyclohexyl framework, combined with the reactive amino and hydroxyl functionalities, allows for its integration into larger molecular systems through a variety of chemical transformations. This integration is pivotal in asymmetric synthesis, including in stereoselective reactions like the Diels-Alder reaction. The ability to introduce this specific chiral motif enables chemists to construct complex target molecules with a high degree of stereocontrol.

The 1,2-aminoalcohol fragment, present in this compound, is a widespread motif in numerous natural products, medicinally active compounds, and specialized ligands. acs.org It is estimated that over 300,000 known compounds contain this structural unit, including more than 2,000 natural products and over 80 FDA-approved drugs. acs.org This prevalence underscores the significance of synthetic methods that provide access to this important structural feature.

Synthesis of Scaffold-Based Compounds

The inherent structure of this compound makes it an ideal scaffold for the synthesis of a wide array of derivatives. By chemically modifying the amino and hydroxyl groups, a diverse library of compounds with tailored properties can be generated.

Formation of Schiff Base Derivatives

The primary amine group of this compound readily undergoes condensation reactions with various aldehydes and ketones to form Schiff bases, also known as imines or azomethines. These reactions typically involve refluxing the aminoalcohol with an aldehyde, such as ethyl vanillin, 4-hydroxy benzaldehyde, or vanillin, in a suitable solvent like ethanol. researchgate.net The resulting Schiff bases contain a carbon-nitrogen double bond and can serve as versatile intermediates for further synthetic transformations. researchgate.net

For instance, the hydroxyl group on the cyclohexanol (B46403) ring of the Schiff base can be further functionalized. O-alkylation with reagents like allyl bromide or epichlorohydrin (B41342) in the presence of a base such as potassium carbonate in a solvent like DMF leads to the formation of O-alkylated Schiff base derivatives. researchgate.net These derivatives can then be utilized as monomers in polymerization reactions. researchgate.net The formation of Schiff bases is a common strategy to create ligands for coordination chemistry and to synthesize compounds with potential biological activities. researchgate.net

Preparation of Aminoalcohol-Based Intermediates in Chemical Synthesis

This compound is a key intermediate in the synthesis of other valuable chiral compounds. For example, it serves as a precursor for the preparation of optically active trans-2-aminocyclohexanol. google.com A preparatively straightforward and efficient method for resolving racemic 2-aminocyclohexanol (B3021766) derivatives has been developed, yielding both enantiomers with over 99% enantiomeric excess (ee) through the sequential use of (R)- and (S)-mandelic acid. nih.gov This resolution process allows for the isolation of the amino alcohols in an analytically pure form. nih.gov

Furthermore, debenzylation of enantiopure trans-2-(N-benzyl)amino-1-cyclohexanol via hydrogenation provides access to a wide range of diversely substituted derivatives. nih.gov The resulting optically active aminocyclohexanols have been successfully applied as ligands in asymmetric catalysis, such as in phenyl transfer reactions to benzaldehydes and transfer hydrogenations of aryl ketones, achieving product enantiomeric excesses of up to 96%. nih.gov The 1,2-aminoalcohol motif is crucial in many biologically active molecules, and efficient synthetic methods to prepare these structures are of significant interest. acs.orgnih.gov

Synthesis and Characterization of Related Aminoalcohols and Amines

The synthetic methodologies applied to this compound can be extended to create a variety of related aminoalcohols and amines with different ring sizes and substitution patterns.

Cycloalkane Analogues (e.g., Cyclopentanol, Cycloheptanol Derivatives)

While the focus is on cyclohexanol derivatives, the principles of their synthesis can be adapted to produce analogous structures based on other cycloalkanes like cyclopentane (B165970) and cycloheptane. The synthesis of these analogues would likely follow similar reaction pathways, such as the aminolysis of corresponding epoxides or the reduction of aminoketones, to introduce the amino and hydroxyl functionalities onto the cycloalkane ring. The variation in ring size would influence the conformational properties and, consequently, the biological activity and catalytic applications of the resulting aminoalcohols. Research into these analogues allows for the exploration of structure-activity relationships and the fine-tuning of molecular properties for specific applications.

Diverse Substituted Aminocyclohexanol and Aminocyclohexylamine Derivatives

A broad range of substituted aminocyclohexanol and aminocyclohexylamine derivatives can be synthesized, expanding the chemical space around the core cyclohexyl scaffold. For instance, aminomethoxy derivatives of cyclohexanol have been synthesized via the three-component Mannich reaction. researchgate.net This method allows for the introduction of various amine functionalities.

Computational and Theoretical Studies

Quantum Chemical Calculations on Reaction Mechanisms Involving Aminoalcohols

Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as a standard tool for elucidating the intricate details of reaction mechanisms at the atomic level. nih.gov For reactions involving aminoalcohols such as trans-2-Aminomethyl-1-cyclohexanol (B177316), these calculations can map out entire reaction pathways, identify transition states, and determine activation energies, thereby explaining observed reactivity and stereoselectivity.

While specific DFT studies on the reaction mechanisms of this compound are not extensively documented in the literature, the principles are well-established through studies of analogous aminoalcohol-catalyzed reactions. For instance, in organocatalysis, aminoalcohols are known to participate in reactions like aldol (B89426) and Michael additions. nih.gov Computational studies on these reactions typically reveal the crucial role of the amino and hydroxyl groups in activating the substrates and stabilizing the transition states, often through a network of hydrogen bonds.

A general approach to studying these mechanisms computationally involves the following steps:

Reactant and Product Optimization: The 3D structures of the reactants, products, and the catalyst (this compound) are geometrically optimized to find their lowest energy conformations.

Transition State Searching: Sophisticated algorithms are used to locate the transition state structures connecting the reactants and products. This is a critical step, as the energy of the transition state determines the reaction rate.

Frequency Calculations: These calculations confirm that the optimized structures correspond to energy minima (for reactants and products) or first-order saddle points (for transition states) and provide thermodynamic data like free energies.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to ensure that it connects the intended reactants and products.

Through such studies on related systems, it has been shown that the stereochemical outcome of a reaction is often determined by subtle differences in the energies of diastereomeric transition states, which can be as small as a few kilocalories per mole. nih.gov These energy differences arise from steric and electronic interactions between the chiral ligand, the substrates, and any metal centers involved. For example, in metal-catalyzed reactions, the trans geometry of the aminomethyl and hydroxyl groups on the cyclohexane (B81311) ring of this compound would chelate to a metal center in a specific conformation, creating a well-defined chiral pocket that directs the approach of the substrate.

Molecular Modeling of Conformational Landscapes and Intermolecular Interactions

The catalytic efficacy and stereodirecting ability of a chiral ligand are intrinsically linked to its three-dimensional structure and conformational flexibility. Molecular modeling techniques, ranging from simple molecular mechanics to more complex quantum mechanical methods, are employed to explore the conformational landscape of molecules like this compound and to understand the nature of their intermolecular interactions.

The cyclohexane ring in this compound can exist in two chair conformations. The relative stability of these conformers is determined by the energetic penalty of having the substituents in axial versus equatorial positions. For trans-1,2-disubstituted cyclohexanes, the diequatorial conformer is generally more stable. However, the presence of the aminomethyl and hydroxyl groups allows for the possibility of intramolecular hydrogen bonding, which can influence the conformational equilibrium.

A study on closely related trans-2-aminocyclohexanol derivatives has shown that the conformational equilibrium is highly dependent on the solvent and the nature of the substituents. pacific.edu In non-polar solvents, a conformation stabilized by an intramolecular hydrogen bond between the hydroxyl group and the amino group can become significantly populated. nih.gov Upon protonation of the amino group, this hydrogen bond is disrupted, leading to a conformational flip. This behavior has led to the exploration of these molecules as potential pH-triggered conformational switches. pacific.edu

Below is an interactive data table summarizing the solvent-dependent conformational equilibrium for a representative trans-2-aminocyclohexanol derivative. The two primary conformers are typically one with both substituents in an equatorial-like position (e,e) and one with both in an axial-like position (a,a), with the latter often stabilized by an intramolecular hydrogen bond.

| Solvent | Conformer A (e,e) (%) | Conformer B (a,a) (%) | Predominant Intermolecular Interaction |

| Chloroform-d (CDCl3) | 26 | 74 | Intramolecular H-bonding |

| Methanol-d4 (CD3OD) | 85 | 15 | Solvation by polar solvent |

This data is representative of trends observed for trans-2-aminocyclohexanol derivatives and illustrates the principles that would apply to this compound. The percentages are illustrative and would vary based on the specific derivative.

These computational models, often validated by NMR spectroscopy, provide a dynamic picture of the ligand's structure in solution, which is crucial for understanding how it interacts with other molecules.

Predictive Studies for Ligand-Substrate Binding and Stereoselectivity

A major goal of computational chemistry in asymmetric catalysis is to move from a purely explanatory role to a predictive one. By building accurate models of the catalyst-substrate complex, it is possible to predict the stereochemical outcome of a reaction and even to design new, more effective catalysts. nih.govchiralpedia.com

For a ligand like this compound, predictive studies would typically involve the following:

Docking Studies: The ligand is computationally "docked" with a metal center and the reaction substrates to generate plausible 3D models of the catalytic intermediate.

Transition State Modeling: For the most promising docked structures, the transition states for the formation of both enantiomers of the product are calculated.

Energy Analysis: The relative energies of the diastereomeric transition states are used to predict the enantiomeric excess (ee) of the reaction. A lower energy transition state corresponds to the major enantiomer formed.

Quantitative Structure-Selectivity Relationship (QSSR) models represent another predictive approach. illinois.edu These models establish a mathematical correlation between the structural features of a series of ligands and the enantioselectivity they produce in a given reaction. By systematically varying the substituents on the this compound scaffold and measuring the resulting enantioselectivity, a predictive model can be built. This model can then be used to forecast the ee for new, untested derivatives of the ligand, guiding synthetic efforts toward the most promising candidates.

The development of such predictive models relies on the generation of high-quality experimental data for a "training set" of catalysts. Once validated, these models can significantly accelerate the optimization of asymmetric catalytic reactions by reducing the need for extensive empirical screening of ligands and reaction conditions. nih.govresearchgate.net

Analytical Methodologies in Chemical Research

Spectroscopic Characterization Techniques (e.g., NMR, Mass Spectrometry) for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of trans-2-Aminomethyl-1-cyclohexanol (B177316). These techniques probe the molecule's interaction with electromagnetic radiation, providing a detailed fingerprint of its atomic arrangement and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework. In the ¹H NMR spectrum of a related compound, trans-2-aminocyclohexanol hydrochloride, the protons on the cyclohexane (B81311) ring appear at distinct chemical shifts, with their splitting patterns revealing their spatial relationships to neighboring protons. chemicalbook.com For this compound, one would expect to see characteristic signals for the aminomethyl (-CH₂NH₂) group, the hydroxyl (-OH) proton, and the methine proton attached to the hydroxyl-bearing carbon, in addition to the complex multiplets of the cyclohexane ring protons.

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. The molecular formula of this compound is C₇H₁₅NO, corresponding to a molecular weight of approximately 129.20 g/mol . evitachem.comfishersci.be Electron ionization mass spectrometry of the related compound trans-2-aminocyclohexanol shows a characteristic fragmentation pattern that helps in structural confirmation. nist.gov

Infrared (IR) Spectroscopy identifies the functional groups present in the molecule. The IR spectrum for this compound is expected to show characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the primary amine, and C-H stretches of the saturated cyclohexane ring. fishersci.be

X-ray Crystallography offers unambiguous proof of structure, providing precise data on bond lengths, angles, and the trans configuration of the substituents on the cyclohexane ring. evitachem.com This technique is crucial for definitively establishing the three-dimensional arrangement of atoms in the solid state. evitachem.com

Table 1: Spectroscopic Data for this compound and Related Compounds

| Technique | Compound | Observed Features | Reference |

| Molecular Weight | This compound | 129.2 g/mol | fishersci.be |

| Molecular Formula | This compound | C₇H₁₅NO | fishersci.be |

| Infrared Spectrum | This compound | Authentic, confirms functional groups | fishersci.be |

| ¹H NMR | trans-2-Aminocyclohexanol Hydrochloride | Shows characteristic signals for cyclohexane ring protons | chemicalbook.com |

| Mass Spectrometry | trans-2-Aminocyclohexanol | Provides fragmentation pattern for structural analysis | nist.gov |

| X-ray Crystallography | This compound | Confirms trans configuration and 3D structure | evitachem.com |

Chromatographic Methods for Purity Assessment and Stereoisomer Separation (e.g., GC, HPLC)

Chromatography is a cornerstone for assessing the purity of this compound and for separating its different stereoisomers.

Gas Chromatography (GC) is frequently employed for purity assessment. Commercial sources often specify a minimum purity of 99%, as determined by GC analysis, ensuring the material is suitable for subsequent synthetic applications. fishersci.be

High-Performance Liquid Chromatography (HPLC) is particularly vital for separating stereoisomers. nih.gov The separation of cis and trans isomers of aminomethylcyclohexanol derivatives can be achieved using reverse-phase HPLC. A common setup involves a chiral stationary phase, such as cellulose (B213188) tris(3,5-dimethylphenylcarbamate), paired with a mobile phase like an acetonitrile/water mixture. Furthermore, HPLC is a standard technique for measuring the diastereomeric ratio in mixtures containing multiple stereoisomers. nih.gov

Flash Chromatography can be used for the preparative isolation of the compound, often employing silica (B1680970) gel as the stationary phase and mixtures of ethyl acetate (B1210297) and hexane (B92381) as the mobile phase.

Table 2: Chromatographic Methods for Analysis and Purification

| Method | Application | Stationary Phase | Mobile Phase Example | Reference |

| Gas Chromatography (GC) | Purity Assessment | Standard GC column | - | fishersci.be |

| HPLC | Stereoisomer Separation | Chiral (e.g., cellulose derivative) | Acetonitrile/Water | |

| Flash Chromatography | Preparative Isolation | Silica Gel | Ethyl Acetate/Hexane |

Determination of Enantiomeric Excess (ee) in Chiral Products

Since this compound and its derivatives are often used as chiral ligands or synthons in asymmetric synthesis, determining the enantiomeric excess (ee) of the resulting products is critical. nih.gov The ee quantifies the stereochemical purity of a chiral substance.

A prominent method for determining the ee of chiral amines, amino alcohols, and their derivatives is a fluorescence-based assay . nih.govdntb.gov.ua This technique involves the dynamic covalent self-assembly of the chiral amine of unknown ee with 2-formylphenylboronic acid and a separate chiral diol. nih.govbath.ac.uk This assembly forms two diastereomeric iminoboronates that exhibit different fluorescence intensities. nih.govresearchgate.net By measuring this difference, the ee of the original amine can be calculated with high accuracy, often with errors of just 1-2%. nih.govdntb.gov.ua

In addition to spectroscopic assays, chiral chromatography (both GC and HPLC) remains a fundamental and widely used technique. It is often the method of choice for determining the ee within a specific set of diastereomers, such as the cis and trans forms. nih.gov For instance, after a resolution process to separate enantiomers of aminocyclohexanol derivatives, the ee of each enantiomer can be confirmed to be greater than 99%. nih.gov The application of these resolved ligands in asymmetric catalysis has led to products with high enantiopurities, such as an ee of up to 96% in the transfer hydrogenation of aryl ketones. nih.gov

Table 3: Methods for Determining Enantiomeric Excess (ee)

| Method | Principle | Application | Reference |

| Fluorescence-Based Assay | Formation of diastereomeric iminoboronates with differing fluorescence | Rapid ee determination of chiral amines and amino alcohols | nih.govdntb.gov.ua |

| Chiral HPLC/GC | Differential interaction with a chiral stationary phase | Separation and quantification of enantiomers | nih.gov |

| Chemical Resolution | Formation of diastereomeric salts with a resolving agent like mandelic acid | Preparative separation of enantiomers, with ee confirmed by other methods | nih.gov |

Q & A

Basic: What are the key considerations for synthesizing trans-2-Aminomethyl-1-cyclohexanol with high stereochemical purity?

Answer:

To achieve high stereochemical purity, focus on optimizing reaction conditions such as temperature, solvent polarity, and catalyst selection. For example, stereoselective hydrogenation or reductive amination of precursor ketones (e.g., cyclohexanone derivatives) using chiral catalysts can enhance enantiomeric excess. Purification via fractional distillation (boiling point ~100–102°C at 2 mmHg) or recrystallization from polar aprotic solvents (e.g., ethyl acetate) is critical to isolate the trans-isomer . Monitoring reaction progress with thin-layer chromatography (TLC) or HPLC ensures minimal byproduct formation.

Advanced: How can solvent-induced conformational changes in this compound be quantitatively analyzed?

Answer:

Use a combination of nuclear magnetic resonance (NMR) spectroscopy and computational modeling. Solvent-dependent - and -NMR experiments (e.g., in CDCl vs. DMSO-d) reveal shifts in resonance peaks due to intramolecular hydrogen bond disruption or solvent interactions. For instance, the trans-2-aminocyclohexanol scaffold exhibits a 10 kJ/mol difference in conformational stability between chloroform and methanol, attributed to solvent polarity effects . Density functional theory (DFT) calculations can further validate energy barriers between conformers.

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

Key techniques include:

- NMR spectroscopy : -NMR identifies proton environments (e.g., hydroxyl at δ 1.5–2.0 ppm, aminomethyl at δ 2.5–3.0 ppm). -NMR confirms carbon backbone integrity .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] at m/z 129.20) and fragmentation patterns .

- Infrared (IR) spectroscopy : Detects functional groups (e.g., O–H stretch at 3200–3600 cm, N–H bend at 1600 cm) .

Advanced: How do pH variations influence the intramolecular hydrogen bonding network of this compound?

Answer:

Conduct pH-dependent NMR titrations in buffered solutions (pH 2–12). Under acidic conditions, protonation of the amine group disrupts the O–HN hydrogen bond, favoring an extended conformation. In alkaline media, deprotonation of the hydroxyl group stabilizes the chair conformation via steric effects. For example, studies on trans-2-aminocyclohexanol derivatives show a conformational switch from 2A (hydrogen-bonded) to 2B (extended) at pH > 8 .

Basic: What chromatographic methods are suitable for separating cis/trans isomers of 2-aminomethylcyclohexanol derivatives?

Answer:

Use reverse-phase HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) and a mobile phase of acetonitrile/water (70:30). Adjust flow rates (1–2 mL/min) and column temperature (25–40°C) to optimize resolution. For preparative isolation, flash chromatography with silica gel and ethyl acetate/hexane mixtures (3:7) effectively separates diastereomers .

Advanced: How can computational modeling predict the biological activity of this compound derivatives?

Answer:

Perform molecular docking studies (e.g., AutoDock Vina) to assess binding affinity to target proteins (e.g., neurotransmitter receptors). Molecular dynamics (MD) simulations (10–100 ns) evaluate conformational stability in aqueous or lipid bilayer environments. Quantitative structure-activity relationship (QSAR) models correlate substituent effects (e.g., electron-donating groups on the cyclohexane ring) with pharmacological potency .

Basic: What are the stability considerations for storing this compound?

Answer:

Store in airtight, amber glass containers under inert gas (argon/nitrogen) at –20°C to prevent oxidation. Avoid prolonged exposure to light or humidity, as the hydroxyl and amine groups are prone to degradation. Stability tests via accelerated aging (40°C/75% relative humidity for 6 months) can assess shelf life .

Advanced: How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitutions?

Answer:

Steric hindrance from the cyclohexane ring reduces reactivity at the aminomethyl group, while electron-donating substituents (e.g., methyl groups) enhance nucleophilicity. Kinetic studies using pseudo-first-order conditions (excess alkyl halide in THF) reveal rate constants (k) for SN reactions. Hammett plots correlate substituent σ values with reaction rates .

Basic: What safety protocols are essential when handling this compound hydrochloride?

Answer:

Use PPE (gloves, goggles, lab coat) and work in a fume hood. The hydrochloride salt (mp 217–219°C) may release HCl vapor upon heating. Emergency procedures include neutralization with sodium bicarbonate and rinsing exposed skin with copious water. Toxicity data (LD) should be referenced from reliable SDS sheets .

Advanced: How can this compound act as a pH-responsive molecular switch in drug delivery systems?

Answer:

In acidic microenvironments (e.g., tumor tissue), protonation triggers a conformational shift, releasing encapsulated drugs. Functionalize the compound with polyethylene glycol (PEG) chains for improved solubility and targetability. In vitro assays (e.g., fluorescence quenching in pH 5.0–7.4 buffers) validate responsiveness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.